Product packaging for 3-Bromo-1,5-naphthyridine(Cat. No.:CAS No. 17965-71-8)

3-Bromo-1,5-naphthyridine

Cat. No.: B097392
CAS No.: 17965-71-8
M. Wt: 209.04 g/mol
InChI Key: DQTDPFYKQAQVJU-UHFFFAOYSA-N
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Description

3-Bromo-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2 B097392 3-Bromo-1,5-naphthyridine CAS No. 17965-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTDPFYKQAQVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512182
Record name 3-Bromo-1,5-naphthyridine
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Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-71-8
Record name 3-Bromo-1,5-naphthyridine
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Record name 3-bromo-1,5-naphthyridine
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Evolution of Synthetic Methodologies for 1,5 Naphthyridine Core Structures

The synthesis of the 1,5-naphthyridine (B1222797) core has evolved significantly over the years, with several classic and modern methods being employed.

Classic Synthetic Protocols

Traditional methods for constructing the 1,5-naphthyridine scaffold include several named reactions that have been refined over time:

Skraup and Modified Skraup Reactions: The Skraup reaction is a foundational method for synthesizing quinolines and has been adapted for 1,5-naphthyridines. smolecule.comencyclopedia.pub It typically involves the reaction of a 3-aminopyridine (B143674) derivative with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A modified Skraup reaction, using m-nitrobenzenesulfonic acid sodium salt as the oxidant, has been shown to produce 3-bromo-1,5-naphthyridine with improved yields of 45-50%. mdpi.comsmolecule.comresearchgate.net

Friedländer Synthesis: This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive methylene (B1212753) group, such as an α-methylene ketone. researchgate.netencyclopedia.pubacs.org This method provides a direct route to substituted 1,5-naphthyridines.

Gould-Jacobs Reaction: This multi-step synthesis starts with the condensation of an aminopyridine with a derivative of ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the 4-hydroxy-1,5-naphthyridine core. nih.gov

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the 1,5-naphthyridine ring system:

Cross-Coupling Reactions Followed by Cyclization: Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, have become powerful tools. researchgate.netnih.gov For instance, a 2-bromo-6-fluoropyridin-3-amine (B1374916) can undergo a Heck reaction with methyl acrylate, followed by cyclization to form a 1,5-naphthyridinone derivative in good yield. mdpi.comnih.gov

Intramolecular Cycloaddition Reactions: The Povarov reaction, an aza-Diels-Alder reaction, is utilized to construct the tetrahydro-1,5-naphthyridine framework, which can then be aromatized. researchgate.netsmolecule.com This involves the reaction of an imine, formed from a 3-aminopyridine, with an alkene. nih.gov

Electrocyclic Ring Closure: The reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid like boron trifluoride etherate can lead to the formation of 1,5-naphthyridines through an electrocyclic ring closure. mdpi.com

Synthetic Method Key Reactants Significance
Skraup Reaction 3-Aminopyridine, GlycerolFoundational method for the 1,5-naphthyridine core.
Friedländer Synthesis 2-Aminonicotinaldehyde, α-Methylene KetoneDirect route to substituted 1,5-naphthyridines.
Gould-Jacobs Reaction Aminopyridine, Ethoxymethylenemalonic esterYields 4-hydroxy-1,5-naphthyridine derivatives.
Heck Reaction Halogenated Aminopyridine, AlkeneModern palladium-catalyzed cross-coupling approach.
Povarov Reaction 3-Aminopyridine-derived Imine, AlkeneAza-Diels-Alder cycloaddition for a tetrahydro intermediate.

Contemporary Significance of 1,5 Naphthyridine Scaffolds in Advanced Chemical Synthesis

The 1,5-naphthyridine (B1222797) scaffold is of considerable importance in modern organic synthesis due to its prevalence in biologically active compounds and its utility as a building block for complex molecular architectures. researchgate.netresearchgate.netnih.gov

Role in Medicinal Chemistry

Derivatives of 1,5-naphthyridine are investigated for a range of therapeutic applications. For example, they have been explored as potential c-Met kinase inhibitors for cancer therapy and as inhibitors of Aurora kinases. mdpi.comnih.gov The ability to functionalize the naphthyridine core at various positions allows for the fine-tuning of pharmacological properties.

Ligand Development for Metal Complexes

The nitrogen atoms within the 1,5-naphthyridine ring system make it an excellent ligand for coordinating with metal ions. acs.org These metal complexes have applications in catalysis and materials science. nih.gov For instance, ruthenium(II) complexes incorporating 1,5-naphthyridine-based ligands have been synthesized and their photophysical properties studied. acs.org

Building Blocks for Organic Materials

The rigid, planar structure of the 1,5-naphthyridine core makes it a suitable component for the construction of organic semiconductors and other functional materials. google.com The ability to introduce substituents allows for the modulation of the electronic properties of these materials.

Rationale for Positional Bromination at C 3 in 1,5 Naphthyridine Systems: a Research Perspective

Established Protocols for 1,5-Naphthyridine Ring Construction Amenable to 3-Bromo-Functionalization

The construction of the 1,5-naphthyridine ring system is a critical first step. Several classical and modern synthetic methods can be employed, each offering distinct advantages in terms of substrate scope and regiochemical control, which are essential for preparing precursors suitable for subsequent bromination.

Modified Skraup Reactions: Enhancements and Regiocontrol

The Skraup reaction, a traditional method for quinoline (B57606) synthesis, has been adapted for the preparation of 1,5-naphthyridines. This reaction typically involves the treatment of a 3-aminopyridine (B143674) derivative with glycerol, an acid, and an oxidizing agent. nih.govmdpi.com

Classic Skraup conditions can be harsh, but modifications have been developed to improve yields and regioselectivity. For instance, the use of milder catalysts and alternative reagents can lead to better outcomes. A notable modified Skraup reaction for the synthesis of this compound (2b) utilizes m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) as the oxidizing agent. mdpi.comresearchgate.net This approach provides a direct route to the brominated scaffold. Other modifications include the use of iodine as a catalyst in a dioxane/water mixture, which offers an efficient and reusable system. nih.gov While traditional Skraup synthesis can sometimes lead to mixtures of isomers, careful selection of substituted 3-aminopyridines and reaction conditions can enhance regiocontrol. mdpi.comoregonstate.edu For example, the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) yields 2,8-dimethyl-1,5-naphthyridine, demonstrating how substituents on the starting pyridine (B92270) ring direct the cyclization. mdpi.com

Table 1: Examples of Modified Skraup Reactions for 1,5-Naphthyridine Synthesis

Starting MaterialReagentsProductNotesReference(s)
3-AminopyridineGlycerol, m-NO₂PhSO₃NaThis compoundDirect synthesis of the target compound. mdpi.comresearchgate.net
3-AminopyridineGlycerol, I₂, Dioxane/H₂O1,5-NaphthyridineEfficient and reusable catalyst system. nih.gov
3-Amino-4-methylpyridineAcetaldehyde2,8-Dimethyl-1,5-naphthyridineDemonstrates regiocontrol from substituted pyridine. mdpi.com

Cyclization Approaches for Substituted 1,5-Naphthyridines

Beyond the Skraup reaction, a variety of other cyclization strategies are employed to construct the 1,5-naphthyridine framework. nih.gov These methods often involve the condensation of a 3-aminopyridine with a 1,3-dicarbonyl compound or its equivalent, followed by a ring-closing reaction.

The Gould-Jacobs reaction is a prominent example, where a 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to produce a 4-hydroxy-1,5-naphthyridine derivative. nih.gov These hydroxy-naphthyridines can then be converted to the corresponding halo-naphthyridines, which are precursors for further functionalization.

Another powerful approach involves transition-metal-catalyzed cross-coupling reactions followed by cyclization. For example, a Heck reaction between a 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate, followed by a phosphine-mediated cyclization, yields a 1,5-naphthyridinone derivative in good yield. nih.govmdpi.com Similarly, Stille cross-coupling reactions have been utilized to construct the naphthyridine ring. nih.govmdpi.com A cyclization method involving the reaction of an aminopyridine with Meldrum's acid in triethyl orthoformate, followed by heating in Dowtherm A, has also been successfully used to prepare 1,5-naphthyridine intermediates. nih.gov

Table 2: Selected Cyclization Strategies for 1,5-Naphthyridine Synthesis

Reaction TypeKey ReagentsProduct TypeNotesReference(s)
Gould-Jacobs3-Aminopyridine, Diethyl methylenemalonate4-Hydroxy-1,5-naphthyridineThermal cyclization is a key step. nih.gov
Heck Coupling/Cyclization2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate, PBu₃1,5-NaphthyridinonePalladium-catalyzed C-C bond formation. nih.govmdpi.com
Meldrum's Acid CyclizationAminopyridine, Meldrum's acid, Triethyl orthoformate1,5-NaphthyridoneHigh-temperature cyclization. nih.gov

Cycloaddition Reactions in the Preparation of 1,5-Naphthyridine Precursors

Cycloaddition reactions provide an elegant and often stereocontrolled route to the core structure of 1,5-naphthyridines or their hydrogenated precursors. nih.govresearchgate.net The aza-Diels-Alder reaction, particularly the Povarov reaction, is a notable example. nih.govmdpi.com This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an alkene. nih.gov

These reactions, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), can produce tetrahydro-1,5-naphthyridine derivatives with good regio- and stereoselectivity. nih.gov Subsequent aromatization, which can sometimes occur spontaneously or be induced by an oxidizing agent, yields the fully aromatic 1,5-naphthyridine ring system. mdpi.com

Intramolecular [4+2] cycloaddition reactions have also been developed, offering a pathway to more complex, fused 1,5-naphthyridine systems. mdpi.com For instance, an intramolecular Diels-Alder reaction of an o-furyl(allylamino)pyridine can yield a dihydrobenzo[c] nih.govbeilstein-journals.orgnaphthyridine, which can then be oxidized to the corresponding aromatic product. mdpi.com These cycloaddition strategies are highly valuable for creating diverse and substituted 1,5-naphthyridine scaffolds that can be further elaborated, including through bromination.

Direct and Indirect Regioselective Bromination Methodologies for this compound

Once the 1,5-naphthyridine core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-3 position. The electronic nature of the 1,5-naphthyridine ring system dictates the preferred sites of electrophilic attack.

N-Bromosuccinimide (NBS)-Mediated Bromination: Optimized Conditions and Mechanisms

N-Bromosuccinimide (NBS) is a convenient and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org It is often preferred over molecular bromine (Br₂) as it can provide a low, steady concentration of electrophilic bromine, potentially reducing side reactions. masterorganicchemistry.com

The bromination of 1,5-naphthyridine with NBS can be optimized to selectively yield the 3-bromo derivative. Reaction conditions typically involve an appropriate solvent and may be influenced by temperature and the presence of initiators or catalysts. While NBS is commonly associated with radical allylic or benzylic bromination, especially in nonpolar solvents like carbon tetrachloride (CCl₄) with a radical initiator, its reaction with electron-rich aromatic systems often proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.orgcommonorganicchemistry.com

For the bromination of 1,5-naphthyridine, polar solvents are generally used. The reaction mechanism is believed to involve the electrophilic attack of a "Br⁺" species, generated from NBS, on the electron-rich C-3 position of the naphthyridine ring. The presence of a source of bromide ions can sometimes enhance the reaction, possibly through the formation of Br₂ in situ or a more reactive NXS/X⁻ complex. mdpi.com Visible-light photoredox catalysis has also emerged as a mild and efficient method to activate NBS, increasing its electrophilicity and accelerating the bromination of arenes and heteroarenes, while avoiding competing radical pathways. nih.gov

Table 3: Conditions for Bromination of Naphthyridine Derivatives

SubstrateBrominating AgentConditionsProduct(s)YieldNotesReference(s)
1,5-Naphthyridine-N-oxideNBS or Br₂DMSO, RT to reflux, 2-6 hours3-Bromo-1,5-naphthyridin-5-oxide60-75%Selective bromination at C-3.
1,5-Naphthyridine (2a)BromineAcetic acidThis compound (2b)-Valuable intermediate for functionalization. mdpi.com
2-MethylnaphthaleneNBS, Erythrosine BVisible light, 10 min1-Bromo-2-methylnaphthalene-Photocatalysis enhances electrophilic pathway over radical bromination. nih.gov

Electrophilic Aromatic Substitution: Theoretical and Practical Considerations at the C-3 Position

The regioselectivity of the bromination of 1,5-naphthyridine is governed by the electronic distribution within the bicyclic system. The two nitrogen atoms are powerful electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack compared to benzene. However, their influence on specific positions varies.

The nitrogen atoms at positions 1 and 5 significantly reduce the electron density at the α-positions (C-2, C-4, C-6, C-8) through both inductive and resonance effects. The β-positions (C-3 and C-7) are less deactivated, making them the most susceptible sites for electrophilic aromatic substitution. Computational studies, such as Density Functional Theory (DFT) calculations, can predict the most reactive sites for electrophilic attack by mapping the electron density distribution. These theoretical models consistently show that the C-3 and C-7 positions are the most nucleophilic and thus the most likely to be attacked by an electrophile like "Br⁺".

Practically, bromination of the parent 1,5-naphthyridine often yields this compound as the major product. mdpi.com If the reaction is pushed further, 3,7-dibromo-1,5-naphthyridine (B99038) can be formed. mdpi.com This observed reactivity aligns with the theoretical predictions. The mechanism for this electrophilic substitution is analogous to that in other aromatic systems: the formation of a cationic intermediate, known as a σ-complex or Wheland intermediate, followed by the loss of a proton to restore aromaticity. nih.gov The stability of this intermediate is a key factor in determining the reaction's regiochemical outcome. Attack at the C-3 position leads to a more stable intermediate compared to attack at other positions, thus favoring the formation of this compound.

Comparative Analysis of Brominating Agents and Solvent Effects

The synthesis of this compound and its derivatives is highly dependent on the choice of brominating agent and solvent system, which collectively dictate the regioselectivity and efficiency of the bromination process. Researchers have explored various reagents and conditions to optimize the introduction of a bromine atom onto the 1,5-naphthyridine core.

A common method involves the direct bromination of 1,5-naphthyridine using elemental bromine (Br₂). For instance, treating 1,5-naphthyridine with bromine in acetic acid is a documented approach to obtain the 3-bromo derivative. nih.gov Similarly, the bromination of 1,5-naphthyridine-N-oxide can be achieved with bromine in the presence of acetic anhydride, which can yield this compound among other products, depending on the reaction conditions. acs.org

N-Bromosuccinimide (NBS) serves as a milder and often more selective alternative to elemental bromine. nih.gov Its use can be advantageous in preventing over-bromination and the formation of byproducts. For example, selective bromination at the C-3 position of 1,5-naphthyridine-N-oxide has been successfully achieved using NBS in dimethyl sulfoxide (B87167) (DMSO), with yields reported in the range of 60-75%.

Other specialized brominating agents have also been employed. Tetrabutylammonium perbromide, used in conjunction with sodium hydrogen carbonate, has been shown to effectively brominate thieno[3,4-c]-1,5-naphthyridine, a related fused system, at room temperature, yielding the 3-bromo derivative with high regioselectivity. researchgate.net The choice of solvent plays a critical role, influencing both the reactivity of the brominating agent and the solubility of the substrate. Acetic acid, chloroform, and DMSO are frequently utilized, with the optimal solvent depending on the specific brominating agent and the nature of the naphthyridine substrate. nih.govacs.org

Brominating AgentSubstrateSolvent/ConditionsProductsYieldReference
Bromine (Br₂)1,5-NaphthyridineAcetic AcidThis compoundNot specified nih.gov
Bromine (Br₂)1,5-Naphthyridine 1-oxideAcetic AnhydrideThis compound, 3,7-Dibromo-1,5-naphthyridineNot specified acs.org
N-Bromosuccinimide (NBS)1,5-Naphthyridine-N-oxideDMSO, RT to reflux3-Bromo-1,5-naphthyridin-5-oxide60-75%
Tetrabutylammonium perbromideThieno[3,4-c]-1,5-naphthyridine-5-N-oxideNaHCO₃ (excess)3-Bromo-thieno[3,4-c]-1,5-naphthyridine-5-N-oxideNot specified researchgate.net

Advanced Functionalization of this compound through Cross-Coupling Reactions

The bromine atom at the C-3 position of this compound serves as a versatile handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions. These methods are fundamental for building molecular complexity and accessing novel derivatives.

Palladium-Catalyzed Carbon-Carbon Coupling: Sonogashira, Heck, and Stille Reactions

Palladium-catalyzed reactions are paramount for forging new carbon-carbon bonds on the 1,5-naphthyridine skeleton.

The Sonogashira reaction , which couples terminal alkynes with aryl halides, has been applied to this compound. mdpi.com This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base, to install alkynyl moieties at the C-3 position. sci-hub.sersc.org This provides a direct route to precursors for more complex heterocyclic systems.

The Heck reaction , involving the coupling of an aryl halide with an alkene, is another powerful tool for functionalizing naphthyridine systems. mdpi.comuni-muenchen.de While direct examples on this compound are less common in the provided literature, the reaction is widely used for related bromo-heterocycles, such as the synthesis of 3-vinylindazoles from 3-bromoindazoles, demonstrating its applicability for introducing alkenyl groups. beilstein-journals.org

The Stille reaction utilizes organotin reagents to couple with aryl halides. This methodology has been employed in the synthesis of polymers based on the 1,5-naphthyridine unit and for the preparation of substituted 1,8-naphthyridines, indicating its potential for the functionalization of this compound with various alkyl, vinyl, or aryl groups. mdpi.comclockss.org

Beyond these, the Suzuki-Miyaura coupling , which uses boronic acids or their esters, is a well-established method for the arylation of this compound, enabling the synthesis of 3-aryl-1,5-naphthyridines. mdpi.comresearchgate.net

Reaction TypeSubstrateCoupling PartnerCatalyst System (Typical)Product TypeReference
SonogashiraThis compoundTerminal AlkynePd complex, Cu(I) salt, Amine base3-Alkynyl-1,5-naphthyridine mdpi.com
HeckHalogenated NaphthyridineAlkenePd(OAc)₂, Phosphine (B1218219) ligand, BaseAlkenyl-naphthyridine mdpi.comuni-muenchen.de
StilleHalogenated NaphthyridineOrganotin ReagentPd(PPh₃)₄3-Substituted-1,5-naphthyridine mdpi.comclockss.org
Suzuki-MiyauraThis compoundBoronic Acid/EsterPd catalyst, Base3-Aryl-1,5-naphthyridine mdpi.comresearchgate.net

Catalytic Amination and Other Carbon-Heteroatom Coupling Strategies

The introduction of nitrogen and other heteroatoms at the C-3 position can be efficiently achieved through catalytic cross-coupling reactions. The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, using a palladium catalyst and a suitable phosphine ligand, such as XantPhos or BINAP. mdpi.com This strategy provides access to a diverse library of amino-1,5-naphthyridine derivatives. mdpi.com

While less detailed in the context of this compound specifically, other carbon-heteroatom bond-forming reactions, such as C-O and C-S couplings, are also well-established in palladium catalysis and represent viable pathways for introducing alkoxy, phenoxy, or thiophenyl groups onto the naphthyridine core.

Nucleophilic Aromatic Substitution (SNAr) on this compound and Related Halogenated Naphthyridines

The electron-deficient nature of the 1,5-naphthyridine ring system facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when a good leaving group like bromine is present. byjus.commasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. masterorganicchemistry.com

Pharmacological Exploration and Biomedical Applications of 3 Bromo 1,5 Naphthyridine Derivatives

Strategic Utilization of 3-Bromo-1,5-Naphthyridine as a Building Block in Medicinal Chemistry

The 1,5-naphthyridine (B1222797) scaffold is a prominent heterocyclic system in medicinal chemistry, and this compound, in particular, stands out as a valuable and versatile intermediate for chemical synthesis. mdpi.comnih.govresearchgate.net Its preparation is often achieved through established methods like the Skraup reaction to form the core naphthyridine ring, followed by regioselective bromination with reagents such as bromine in acetic acid to introduce the bromine atom at the C-3 position. mdpi.comresearchgate.net

The strategic importance of this compound lies in the reactivity of its bromine atom, which serves as a handle for introducing a wide range of functional groups and building complex molecular architectures. It is frequently employed in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis. For instance, Suzuki-Miyaura coupling reactions using this compound and various boronic acids or esters allow for the efficient formation of C-C bonds, leading to the creation of 3-aryl-1,5-naphthyridine derivatives. mdpi.comresearchgate.net Similarly, it can participate in other coupling reactions like the Sonogashira reaction to introduce alkynyl moieties. mdpi.com

This compound also undergoes nucleophilic substitution reactions, where the bromine atom is displaced by nitrogen, oxygen, or other nucleophiles. This reactivity has been exploited to build libraries of substituted 1,5-naphthyridine analogues for screening against various biological targets. For example, amination reactions, either through direct nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, are used to install amino groups, a common feature in many bioactive molecules. mdpi.com The utility of this building block is evident in its application for developing inhibitors for c-Met kinase, Aurora kinases, and anti-Ebola pharmacophores. mdpi.comnih.gov

Evaluation of Diverse Biological Activities of this compound Analogues

Derivatives synthesized from the this compound scaffold have been extensively evaluated, revealing a broad spectrum of pharmacological activities.

Anticancer Efficacy and Molecular Mechanisms of Action (e.g., Apoptosis Induction, Kinase Inhibition)

The 1,5-naphthyridine core is a recognized pharmacophore in oncology research, and derivatives have shown significant potential as anticancer agents by targeting key cellular pathways. encyclopedia.pub

Kinase Inhibition: A primary mechanism of action for these derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.

Aurora Kinase Inhibition: (7-Aryl-1,5-naphthyridin-4-yl)ureas, synthesized from bromo-naphthyridine precursors, have been identified as a novel class of inhibitors for Aurora kinases A and B, which are critical for cell cycle regulation. nih.govresearchgate.net One of the most potent compounds, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea , displayed excellent inhibitory activity, particularly against Aurora A. nih.govresearchgate.net A related series of (7-aryl-1,5-naphthyridin-2-yl)ureas were discovered as dual inhibitors of ERK2 and Aurora B kinases, showing antiproliferative effects against various cancer cell lines. nih.gov

c-Met and ALK5 Inhibition: The 1,5-naphthyridine scaffold has been used to develop inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. nih.govresearchgate.net Additionally, optimization of screening hits led to the discovery of 1,5-naphthyridine pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5, with IC₅₀ values as low as 4 nM. nih.gov

Antiproliferative Activity: These kinase-inhibiting properties translate to potent antiproliferative activity. Fused indenone naphthyridine derivatives have demonstrated high cytotoxic effects against the A549 lung adenocarcinoma cell line. encyclopedia.pub Other derivatives have shown the ability to induce apoptotic cell death in hormone-refractory prostate cancer cells (PC-3), suggesting their potential to overcome drug resistance. encyclopedia.pub

Table 1: Anticancer Activity of Selected 1,5-Naphthyridine Derivatives

CompoundTarget KinaseActivity (IC₅₀)Reference
1-Cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]ureaAurora A13 nM nih.govresearchgate.net
1-Cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]ureaAurora B107 nM nih.govresearchgate.net
(7-Aryl-1,5-naphthyridin-2-yl)urea analoguesERK2 / Aurora BμM to sub-μM range nih.gov
1,5-Naphthyridine pyrazole derivative (Compound 19)ALK54 nM nih.gov

Antimalarial Potential: Structure-Activity Correlations

Malaria remains a significant global health threat, and new effective treatments are urgently needed. Derivatives of 1,5-naphthyridine have emerged as a promising class of antimalarial agents. nih.govnih.gov Research has focused on 2,8-disubstituted-1,5-naphthyridines, which are synthesized using a brominated key intermediate that undergoes nucleophilic aromatic substitution. mdpi.com

These compounds exhibit a potent dual mechanism of action against the deadliest malaria parasite, Plasmodium falciparum. They inhibit both the P. falciparum phosphatidylinositol-4-kinase β (PfPI4K), an enzyme crucial for parasite development, and the formation of hemozoin, a crystalline substance formed by the parasite to detoxify heme from digested hemoglobin. nih.govacs.org

Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. It was found that introducing basic groups at the C8-position of the naphthyridine core led to a switch in the primary mode of action towards hemozoin inhibition while retaining PfPI4K inhibitory activity. nih.govacs.org This modification also improved physicochemical and pharmacokinetic properties. A representative compound from this series was effective in a humanized mouse model of malaria at a single oral dose and showed activity against drug-resistant parasite strains. nih.gov

Table 2: Antimalarial Profile of 2,8-Disubstituted-1,5-Naphthyridine Derivatives

Compound ClassMechanism of ActionKey SAR FindingIn Vivo EfficacyReference
2,8-Disubstituted-1,5-naphthyridinesDual inhibition of PfPI4K and hemozoin formationBasic substituents at the C8-position enhance hemozoin inhibition and improve PK properties.Efficacious in humanized mouse models with a single oral dose. nih.govacs.org

Antimicrobial Spectrum and Antibacterial Modalities

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), necessitates the discovery of new antibiotics. In this context, certain 1,5-naphthyridine derivatives have demonstrated notable antibacterial properties. nih.govbohrium.com

In one study, a series of phenyl-substituted quinoxalines, quinazolines, and a 1,5-naphthyridine derivative were evaluated for their activity against these resistant strains. The 1,5-naphthyridine compound, specifically a guanidinomethyl derivative, showed significant antibacterial activity. bohrium.com Further investigation into its modality revealed a bactericidal (bacteria-killing) mode of action against MSSA, MRSA, and VRE, with a minimal bactericidal concentration (MBC) to minimal inhibitory concentration (MIC) ratio of 1–2. nih.gov This contrasts with some related quaternary quinoxaline (B1680401) compounds that were found to be bacteriostatic (inhibiting bacterial growth). nih.gov The mechanism for some of these related compounds has been suggested to involve the inhibition of FtsZ, a highly conserved bacterial protein essential for cell division. nih.govbohrium.com

Table 3: Antibacterial Activity of a 1,5-Naphthyridine Derivative

CompoundBacterial StrainActivity (MIC in μg/mL)Mode of Action (MBC/MIC Ratio)Reference
4-((4-(tert-Butyl)phenyl)methylguanidinyl)-8-methyl-1,5-naphthyridine (Compound 18)S. aureus (MSSA)2Bactericidal (1-2) nih.gov
S. aureus (MRSA)2Bactericidal (1-2) nih.gov
E. faecalis (VRE)4Bactericidal (1-2) nih.gov

Enzymatic Inhibition Profiles (e.g., cAMP Phosphodiesterase III) and Receptor Binding Assays (e.g., Sigma-Receptors)

While the 1,5-naphthyridine scaffold has been explored for various therapeutic targets, specific research on its derivatives as inhibitors of cAMP Phosphodiesterase III or as ligands for sigma-receptors is not prominently documented in the reviewed literature. Studies on cAMP PDE III inhibitors have focused on other isomers, such as 1,6-naphthyridin-2(1H)-ones. nih.gov Similarly, while some natural alkaloids containing different naphthyridine isomers have shown affinity for sigma receptors, this has not been a primary area of investigation for synthetic derivatives of this compound. nih.govmdpi.com

The enzymatic inhibition profile of 1,5-naphthyridine derivatives is dominated by the activities discussed in other sections of this article. The most significant findings relate to the potent inhibition of several protein kinases and the parasite-specific enzyme PfPI4K.

Protein Kinase Inhibition: As detailed in the anticancer section (4.2.1), derivatives of 1,5-naphthyridine are potent inhibitors of Aurora kinases A and B, ERK2, c-Met, and ALK5. nih.govnih.govnih.gov

Plasmodium Kinase Inhibition: As noted in the antimalarial section (4.2.2), 2,8-disubstituted-1,5-naphthyridines are effective inhibitors of P. falciparum phosphatidylinositol-4-kinase. nih.govnih.gov

These findings underscore that the enzymatic inhibition profile of this compound class has been most productively explored in the fields of oncology and anti-infective research.

Antiviral Activities and Development of Pharmacophores

The 1,5-naphthyridine scaffold has also served as a foundation for the development of antiviral agents. Recently, researchers reported the development of a novel pharmacophore with activity against the Ebola virus (EBOV), which was based on a 1,5-naphthyridine core. nih.gov The synthesis of these anti-EBOV compounds involved the use of chlorinated naphthyridines, which were subjected to nucleophilic substitution with various amines to generate a library of aminoalkyl-substituted derivatives. nih.gov This synthetic strategy is analogous to the use of this compound as a building block. The resulting inhibitors were found to be active in the low-micromolar range. nih.gov

The 1,5-naphthyridine structure has also been investigated for other viral targets. A series of triazole-substituted 1,5-naphthyridine-3-carboxylic acids were designed and screened as potential inhibitors of HIV integrase, an enzyme essential for HIV replication. However, in this instance, the compounds did not exhibit the potential inhibitory activities that were hoped for. nih.gov While other naphthyridine isomers have shown more success as antiviral agents, the development of the anti-Ebola pharmacophore demonstrates the potential of the 1,5-naphthyridine core in this therapeutic area.

Other Therapeutic Avenues: Anti-inflammatory and Central Nervous System Applications

While much of the research on naphthyridine derivatives has centered on antimicrobial and anticancer activities, the versatile scaffold of 1,5-naphthyridine also presents opportunities in other therapeutic areas, notably as anti-inflammatory agents and for applications within the central nervous system (CNS). mdpi.comnih.gov The inherent ability of the naphthyridine ring system to interact with various biological targets suggests that derivatives of this compound could be valuable starting points for developing novel treatments for inflammatory conditions and neurological disorders.

Naturally occurring 1,5-naphthyridine alkaloids, specifically canthinone-type compounds, have demonstrated notable anti-inflammatory properties. nih.gov Studies on canthin-6-one (B41653) and its derivatives, isolated from plant and fungal sources, have shown a strong inhibitory effect on the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) in murine macrophage cell lines. nih.gov Certain derivatives reduced the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov For instance, in a model of drug-induced colitis, canthin-6-one was found to diminish the levels of TNF-α, IL-1β, and other inflammatory markers, while also reducing oxidative stress in colon tissues. nih.gov These findings highlight the potential of the 1,5-naphthyridine core in modulating inflammatory pathways.

In the context of the central nervous system, the broader naphthyridine class has produced compounds with significant activity. nih.gov A well-known example, though a 1,8-naphthyridine (B1210474), is amfonelic acid, which acts as a dopaminergic stimulant. nih.gov The exploration of 1,5-naphthyridine derivatives for CNS diseases is an active area of research. mdpi.com The development of 1,5-naphthyridine-based inhibitors for enzymes such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) underscores this potential, as these inhibitors have applications in neurodegenerative diseases and diabetes. nih.govchemrevlett.com The this compound scaffold, with its capacity for diverse chemical modifications, represents a promising platform for the rational design of novel CNS-active agents.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how structural modifications to the this compound core influence its biological activity (SAR) and physicochemical properties (SPR) is fundamental to its development as a therapeutic agent. Such studies provide critical insights for optimizing potency, selectivity, and pharmacokinetic profiles.

The presence and position of a bromine atom on the naphthyridine scaffold can significantly impact biological activity. In studies on related naphthyridinone derivatives, the introduction of a bromine atom was shown to enhance antibacterial activity against resistant strains of B. subtilis. nih.govmdpi.com Specifically, brominated derivatives were the most potent compounds tested, with substantial inhibitory effects on DNA gyrase. nih.govmdpi.com

The this compound moiety itself is a crucial intermediate in the synthesis of more complex and potent molecules. mdpi.com Its utility lies in its susceptibility to modern cross-coupling reactions (e.g., Suzuki reactions), which allow for the introduction of a wide array of aryl or heteroaryl groups at the C3-position. mdpi.comresearchgate.net This synthetic flexibility is paramount for exploring the chemical space around the core scaffold to identify optimal substituents for a given biological target.

Research into N4-substituted 7-bromo-1,5-naphthyridin-4-amines has revealed that these compounds can exhibit significant antimalarial activity, demonstrating the therapeutic potential of this specific substitution pattern. grafiati.com Further studies on other naphthyridine isomers have shown that the nature and position of substituents are critical; for example, a single hydroxyl group was found to be preferable for the potency of certain antibacterial 3-fluoro-6-methoxy-1,5-naphthyridine derivatives. mdpi.com

Compound SeriesKey Substituent(s)Position(s)Observed Effect on Biological ActivityTherapeutic AreaReference
7-Methyl-1,8-naphthyridinonesBromineC6Enhanced antibacterial activity; potent DNA gyrase inhibition.Antibacterial nih.govmdpi.com
N4-substituted-1,5-naphthyridin-4-aminesBromineC7Significant antimalarial activity observed in several derivatives.Antimalarial grafiati.com
3-Fluoro-6-methoxy-1,5-naphthyridinesHydroxyl (single)VariesSingle hydroxyl substitution preferred for potency.Antibacterial mdpi.com
3-Aryl-1,5-naphthyridinesAryl/Heteroaryl groupsC3The 3-bromo position serves as a key synthetic handle for introducing diverse substituents via cross-coupling.General Drug Discovery mdpi.comresearchgate.net

Rational drug design leverages SAR data and structural biology to guide the synthesis of molecules with improved therapeutic properties. The this compound scaffold is an excellent starting point for such strategies due to its synthetic tractability and proven biological relevance.

Key principles for rational design include:

Scaffold Hopping and Optimization: As demonstrated in the development of c-Met kinase inhibitors, comparing different naphthyridine isomers (e.g., 1,5- vs. 1,6-naphthyridine) can reveal which core structure is more promising for a specific target. researchgate.net Once a lead scaffold is identified, optimization of substituents is performed. For example, the optimization of a screening hit led to the identification of potent and selective 1,5-naphthyridine inhibitors of the TGF-beta type I receptor (ALK5). nih.gov

Structure-Based Design and Shape Complementarity: When the three-dimensional structure of a biological target is known, it can guide the design of inhibitors that fit precisely into the binding site. In the development of BCL6 inhibitors, a quinolinone lead was modified by ring fusion to achieve closer shape complementarity with a subpocket of the target protein, resulting in a greater than 300-fold improvement in activity. nih.gov This principle is directly applicable to modifying the this compound core to enhance binding affinity.

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. This approach was used to design novel 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with antitubercular activity by linking the naphthyridine core to other bioactive fragments. rsc.org

Computational Approaches in Drug Discovery: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. Molecular docking and QSAR are powerful tools for studying derivatives of this compound, providing insights that guide synthetic efforts and reduce the need for extensive empirical screening.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, helping to characterize key interactions that stabilize the complex. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Several studies have successfully used docking to elucidate the binding modes of naphthyridine derivatives:

ALK5 Inhibitors: In the discovery of 1,5-naphthyridine derivatives as inhibitors of the TGF-beta type I receptor (ALK5), docking studies were used to propose a binding mode for the lead compounds. nih.gov These computational predictions were later confirmed by the X-ray crystal structure of a potent inhibitor (compound 19) in complex with human ALK5, validating the accuracy of the docking approach. nih.gov

Antitubercular Agents: To understand the activity of a potent 1,8-naphthyridine derivative (ANA-12) against Mycobacterium tuberculosis, molecular docking was performed against the enoyl-ACP reductase (InhA). rsc.org The docking analysis identified the binding pattern within the active site, and subsequent molecular dynamics simulations were used to investigate the stability of the predicted interactions. rsc.org

HER2 Kinase Inhibitors: The binding affinity of a novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione derivative with the HER2 kinase was examined using docking. The study reported a favorable binding energy of -7.89 kcal/mol and an inhibition constant of 1.65 µM, indicating good binding affinity. tandfonline.com

Naphthyridine SeriesBiological TargetComputational MethodKey FindingsReference
1,5-Naphthyridine aminothiazole/pyrazole derivativesTGF-beta type I receptor (ALK5)Molecular Docking, X-ray CrystallographyProposed binding mode was confirmed by the crystal structure of compound 19 complexed with ALK5. nih.gov
1,8-Naphthyridine-3-carbonitrile derivative (ANA-12)Enoyl-ACP reductase (InhA) from MtbMolecular Docking, Molecular DynamicsElucidated binding pattern in the active site and confirmed stability of interactions. rsc.org
(E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dioneHER2 KinaseMolecular DockingPredicted good binding affinity with a binding energy of -7.89 kcal/mol. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These predictive models are invaluable for prioritizing which new derivatives to synthesize and for designing compounds with enhanced potency. preprints.org

2D-QSAR for HIV-1 Integrase Inhibitors: A 2D-QSAR study was conducted on naphthyridine derivatives to predict their inhibitory activity against HIV-1 integrase. researchgate.net The resulting models showed a good correlation between the calculated descriptors and the experimental activities, providing useful insights into the effects of polarizability, electronegativity, and specific functional groups on inhibitory potency. The developed models were deemed efficient for the rational design of new, potent naphthyridine derivatives against this target. researchgate.net

3D-QSAR for DYRK1A Inhibitors: To design new inhibitors of DYRK1A, a 3D-QSAR study was performed on a series of 1,5-naphthyridine derivatives. chemrevlett.com Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), statistically significant models were generated. The contour maps from these models provided a visual representation of the structural features required for high activity, which guided the design of six new compounds predicted to have stronger DYRK1A inhibitory effects. chemrevlett.com

These examples demonstrate that predictive QSAR modeling is a powerful strategy for optimizing lead compounds based on the 1,5-naphthyridine scaffold, enabling a more focused and efficient drug discovery process.

Innovations in Materials Science and Optoelectronic Applications Derived from 3 Bromo 1,5 Naphthyridine

Role of 3-Bromo-1,5-Naphthyridine as a Monomer in Polymer Synthesis for Advanced Materials

This compound serves as a crucial monomer in the synthesis of novel conjugated polymers. mdpi.com The bromine atom on the naphthyridine core provides a reactive site for various cross-coupling reactions, enabling the creation of polymers with tailored electronic and photophysical properties. mdpi.com

One of the primary methods for polymerizing this compound is through Suzuki coupling reactions. mdpi.comresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the naphthyridine unit and other aromatic or heteroaromatic monomers. mdpi.comresearchgate.net The choice of co-monomer is critical in determining the final properties of the polymer, such as its band gap, solubility, and charge carrier mobility. google.com For instance, copolymerization with electron-rich units like thiophene (B33073) can lead to polymers with narrow band gaps, a desirable characteristic for applications in organic photovoltaics. google.comacs.org

Stille coupling is another important polymerization technique that utilizes organotin reagents. mdpi.com This method has been successfully employed to synthesize polymers and copolymers incorporating the 1,5-naphthyridine (B1222797) moiety. mdpi.com The resulting polymers often exhibit high thermal stability and can be processed from solution, which is advantageous for large-scale device fabrication. google.com

The incorporation of the 1,5-naphthyridine unit into a polymer backbone imparts specific electronic characteristics. The two nitrogen atoms within the fused ring system act as electron-withdrawing groups, leading to polymers with n-type (electron-transporting) or ambipolar (both electron and hole transporting) semiconducting properties. acs.org This is a significant advantage, as high-performance n-type polymers are less common than their p-type (hole-transporting) counterparts.

Development of Organic Electronic Devices: Focus on OLEDs and Semiconductors

The unique electronic and photoluminescent properties of materials derived from 1,5-naphthyridine have led to their exploration in various organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. nih.govencyclopedia.pub

In the realm of OLEDs, 1,5-naphthyridine derivatives have shown promise as both emissive and charge-transporting materials. nih.gov Computational studies have suggested that 4,8-substituted-1,5-naphthyridines could be effective blue-emitting materials. nih.gov Furthermore, the electron-deficient nature of the 1,5-naphthyridine core makes it a suitable component for electron-transport layers (ETLs) and hole-injecting/hole-transport layers (HTLs) in OLEDs, facilitating efficient charge injection and transport, which are crucial for high device performance. nih.gov For example, a polymer known as PTNT, which contains a fused 1,5-naphthyridine ring system, has demonstrated high charge carrier mobility and moderate photoluminescence quantum yields, making it a candidate for high-speed OLEDs. encyclopedia.pub

As organic semiconductors, 1,5-naphthyridine-based materials are valued for their tunable electrical properties. google.com The introduction of substituents on the naphthyridine ring can significantly impact the material's charge carrier mobility and energy levels. google.com For instance, the development of 1,5-naphthyridine-2,6-dione (NTD)-based n-type small molecules has yielded materials with high electron mobilities, a critical parameter for efficient organic field-effect transistors (OFETs). rsc.org One such derivative, NTDT-DCV, exhibited an electron mobility of 0.14 cm² V⁻¹ s⁻¹, attributed to its planar structure and favorable thin-film morphology. rsc.org The ability to function as n-type semiconductors makes these materials valuable for constructing complementary circuits, a key component of modern electronics. rsc.org

Application in Sensor Technologies: Design and Performance Criteria

The inherent properties of 1,5-naphthyridine derivatives make them attractive candidates for the development of chemical sensors. Their fluorescence characteristics can be modulated by the presence of specific analytes, forming the basis for "turn-on" or "turn-off" fluorescent sensors.

A key design strategy involves the creation of "push-pull" type fluorophores, where the 1,5-naphthyridine core acts as the electron-accepting ("pull") component. nih.gov When combined with an electron-donating ("push") moiety, an intramolecular charge transfer (ICT) can occur upon excitation. The interaction of an analyte with either the donor or acceptor part of the molecule can disrupt this ICT process, leading to a detectable change in the fluorescence emission. For example, naphthyridine derivatives have been designed as amine sensors where the interaction with an amine results in a change in fluorescence. nih.gov

The performance of these sensors is judged by several criteria, including:

Selectivity: The ability to respond to a specific analyte in the presence of other potentially interfering species.

Sensitivity: The lowest concentration of the analyte that can be reliably detected.

Response Time: The time taken for the sensor to produce a stable signal upon exposure to the analyte.

Reversibility: The ability of the sensor to return to its original state after the analyte is removed.

The design of effective 1,5-naphthyridine-based sensors often involves fine-tuning the electronic properties of the molecule to optimize its interaction with the target analyte. This can be achieved through the strategic placement of functional groups on the naphthyridine ring system.

Electronic Properties of 1,5-Naphthyridine-Based Polymers: Investigations for Organic Photovoltaics (OPV) and Organic Photodetectors (OPD)

The electronic properties of polymers incorporating the 1,5-naphthyridine unit are of significant interest for applications in organic photovoltaics (OPVs) and organic photodetectors (OPDs). google.com These devices rely on the efficient absorption of light to generate charge carriers (excitons) and the subsequent separation and transport of these charges to the electrodes.

A critical parameter for OPV materials is the band gap, which determines the portion of the solar spectrum that can be absorbed. google.com The electron-deficient nature of the 1,5-naphthyridine unit, when incorporated into a polymer backbone with an electron-rich donor unit, creates a donor-acceptor (D-A) architecture. This D-A structure effectively lowers the polymer's band gap, allowing it to absorb a broader range of light and potentially leading to higher power conversion efficiencies in solar cells. google.com

Furthermore, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer are crucial for efficient charge separation and transport in OPV and OPD devices. The 1,5-naphthyridine moiety helps to lower the LUMO energy level of the polymer, which is beneficial for its function as an electron acceptor material in bulk-heterojunction solar cells. google.com

In the context of OPDs, which convert light signals into electrical signals, the high charge carrier mobility of some 1,5-naphthyridine-based polymers is a key advantage. google.com High mobility ensures that the photogenerated charge carriers are efficiently collected at the electrodes, leading to a high photoresponse and fast response times. The development of polymers with balanced hole and electron mobilities is particularly desirable for high-performance OPDs.

Below is a table summarizing the performance of DSSCs with and without 1,5-naphthyridine-based polymer co-sensitizers:

Device ConfigurationOpen Circuit Voltage (VOC) (mV)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
N3 Dye Alone--5.58
N3 + P1825595.88
N3 + P2788586.21

Broader Contextualization and Future Research Trajectories for 3 Bromo 1,5 Naphthyridine

Comparative Analysis of 3-Bromo-1,5-Naphthyridine with Isomeric and Isoelectronic Halogenated Naphthyridines

The properties and reactivity of halogenated naphthyridines are significantly influenced by the position of both the nitrogen atoms and the halogen substituent. A comparative analysis of this compound with its isomers and isoelectronic analogs reveals these subtle yet crucial differences.

Syntheses for the three isomeric bromo-1,5-naphthyridines have been developed, starting from precursors like 2-hydroxy-1,5-naphthyridine and 4-hydroxy-1,5-naphthyridine. researchgate.net The reactivity of these isomers can differ significantly. For instance, the amination of 3-bromo- (B131339) and 4-bromo-1,5-naphthyridine (B1283561) with potassium amide in liquid ammonia (B1221849) results in a mixture of 3-amino- and 4-amino-1,5-naphthyridine, suggesting the involvement of a 1,5-naphthyridyne intermediate. researchgate.net In contrast, the amination of 2-bromo-1,5-naphthyridine (B1331438) primarily yields 2-amino-1,5-naphthyridine through a different mechanism. researchgate.netwur.nl

The electronic properties and, consequently, the chemical behavior of the naphthyridine ring are dictated by the positions of the nitrogen atoms. This influences the regioselectivity of reactions like bromination. For example, in 1,5-naphthyridine (B1222797), the 3-position is susceptible to electrophilic attack. The presence of other halogens, such as chlorine, also impacts reactivity. For instance, 2,6-dichloro-1,5-naphthyridine (B1582902) has been synthesized as a building block for more complex molecules.

Below is a comparative table highlighting key differences between this compound and some of its isomers.

Table 1: Comparative Analysis of Halogenated Naphthyridine Isomers

CompoundPrecursor for SynthesisReactivity in AminationPotential Applications
This compound 3-Amino-5-bromopyridine (via Skraup synthesis) researchgate.netForms a mixture of 3- and 4-amino isomers researchgate.netBuilding block for Aurora kinase inhibitors researchgate.net
2-Bromo-1,5-naphthyridine 2-Hydroxy-1,5-naphthyridine researchgate.netYields primarily 2-amino isomer researchgate.netwur.nlIntermediate in the synthesis of various substituted naphthyridines wur.nl
4-Bromo-1,5-naphthyridine 4-Hydroxy-1,5-naphthyridine researchgate.netForms a mixture of 3- and 4-amino isomers researchgate.netStarting material for cross-coupling reactions mdpi.com
8-Bromo-1,5-naphthyridin-4(1H)-one 3-Amino-4-bromopyridine acs.orgUsed in C-N coupling reactions acs.orgSynthesis of canthin-4-one analogues acs.org

Emerging Trends in Synthetic Methodologies for Naphthyridine Scaffolds

The synthesis of the 1,5-naphthyridine core has traditionally relied on classic reactions like the Skraup and Gould-Jacobs reactions. mdpi.com However, recent research has focused on developing more efficient and versatile synthetic methods.

One emerging trend is the use of palladium-catalyzed cross-coupling reactions. For example, this compound can be coupled with various boronic acids to generate 3-aryl-1,5-naphthyridines. mdpi.com This approach has been instrumental in creating libraries of compounds for biological screening.

Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of naphthyridine derivatives, offering advantages such as reduced reaction times and improved yields. derpharmachemica.com Furthermore, palladium-mediated cyclization of substituted pyridines with acrylates provides an efficient route to 1,5-naphthyridinones. mdpi.com

The development of novel cycloaddition reactions, such as the aza-Diels-Alder reaction, has enabled the stereocontrolled synthesis of tetrahydro-1,5-naphthyridines, which can then be aromatized to the corresponding naphthyridines. mdpi.com These modern methods provide greater flexibility and access to a wider range of substituted naphthyridine scaffolds.

Interdisciplinary Research: Bridging Organic Chemistry, Medicinal Chemistry, and Materials Science

The 1,5-naphthyridine framework, and specifically this compound, serves as a crucial bridge between several scientific disciplines.

In medicinal chemistry , the 1,5-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds. nih.gov Derivatives of this compound have been investigated as potent inhibitors of Aurora kinases, which are key regulators of cell division and are implicated in cancer. researchgate.net The ability to functionalize the 3-position through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitory activity. researchgate.net Fused 1,5-naphthyridines have also shown promise as topoisomerase I inhibitors and possess cytotoxic activity against cancer cell lines. encyclopedia.pub

In materials science , the electron-deficient nature of the 1,5-naphthyridine ring system makes it an attractive building block for novel functional materials. The introduction of a bromine atom provides a handle for further modification, enabling the synthesis of 1,5-naphthyridine-based polymers and other materials with potential applications in electronics. mdpi.com The unique photophysical properties of naphthyridine derivatives are also being explored for the development of molecular switches and sensors.

The synthesis and study of these compounds require a strong foundation in organic chemistry , from developing new synthetic routes to understanding the mechanisms of their reactions. mdpi.comnih.gov

Prospective Research Directions in Targeted Therapeutics and Functional Materials

The versatile nature of this compound opens up several exciting avenues for future research.

In the realm of targeted therapeutics , the development of highly selective kinase inhibitors remains a major goal. The 1,5-naphthyridine scaffold has proven to be a valuable starting point for inhibitors of kinases like c-Met and DYRK1A. mdpi.com Future work will likely focus on designing and synthesizing novel derivatives of this compound to target other kinases implicated in diseases such as cancer and neurodegenerative disorders. The potential for these compounds to act as anti-viral agents, for instance against the Ebola virus or as HCV entry inhibitors, is also an area of active investigation. mdpi.comnih.gov

In the field of functional materials , the exploration of 1,5-naphthyridine-based materials for organic electronics is still in its early stages. The ability to tune the electronic and photophysical properties of these materials through chemical modification of the 3-position could lead to the development of new organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. The use of 1,5-naphthyridine derivatives as ligands in metal complexes for catalytic and photochemical applications also holds significant promise. nih.gov Further research into the self-assembly properties of these molecules could lead to the creation of novel supramolecular structures with unique functions.

Q & A

Q. What are the standard synthetic routes to 3-bromo-1,5-naphthyridine?

The primary method involves bromination of 1,5-naphthyridine using bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux, followed by pyridine-mediated quenching. This yields a mixture of this compound (27%) and 3,7-dibromo-1,5-naphthyridine (10%) . Alternative approaches include Meissenheimer bromination of 1,5-naphthyridine 1-oxide, which produces a chromatographically separable mixture of 2-, 3-, and 4-bromo isomers in varying yields (34%, 3%, and 43%, respectively) using phosphoryl bromide (POBr₃) .

Q. How can researchers optimize substitution reactions at the bromine site of this compound?

Aminolysis is a key strategy. For example, treating this compound with ammonium hydroxide (NH₄OH) and copper sulfate (CuSO₄·5H₂O) at 40°C for 40 hours under sealed conditions yields 1,5-naphthyridin-3-amine (75% yield) . Nucleophilic substitution can be enhanced by activating the bromine leaving group with electron-withdrawing substituents or using polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Q. What safety precautions are critical when handling this compound?

While no specific hazard classification exists for this compound, standard laboratory safety protocols apply. Use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. Combustion may release toxic fumes (e.g., hydrogen bromide), requiring carbon dioxide or dry chemical extinguishers .

Advanced Research Questions

Q. How do reaction conditions influence bromination regioselectivity in 1,5-naphthyridine derivatives?

Regioselectivity depends on the substrate’s electronic environment and reaction medium. For instance, brominating 1,5-naphthyridine in CCl₄ yields predominantly 3-bromo derivatives, while using acetic anhydride with bromine produces a complex mixture of 2-bromo, 3-bromo-1-oxide, and dibrominated byproducts . Temperature and catalyst choice (e.g., pyridine vs. PCl₅) further modulate selectivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Mannich Alkylation : To avoid over-alkylation, use stoichiometric formaldehyde (CH₂O) and secondary amines (e.g., 1-methylpiperazine) in ethanol under reflux. This selectively introduces bis(4-methylpiperazin-1-yl)methyl groups at the 8-position (50% yield) .
  • Cross-Coupling Reactions : Palladium-catalyzed alkenylation (e.g., with N-(hex-5-enyl)phthalimide) requires inert conditions (N₂ atmosphere), Pd(OAc)₂ catalyst, and tris(o-tolyl)phosphine ligand to achieve 25% yield of the alkenylated product .

Q. How can researchers address contradictory data on the stability of halogenated naphthyridines under acidic conditions?

Stability varies with substitution patterns. For example, this compound 1-oxide decomposes under prolonged acidic exposure, forming 3-bromo-1,5-naphthyridin-2(1H)-one . To resolve contradictions, conduct controlled stability studies using NMR or HPLC to monitor degradation kinetics under varying pH and temperature conditions .

Methodological Challenges and Solutions

Q. What analytical techniques are most effective for characterizing this compound derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., 3-bromo vs. 4-bromo) via chemical shift differences in aromatic protons .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, critical for verifying halogen retention in derivatives .
  • X-ray Crystallography : Resolves ambiguous structures, as demonstrated for copper(I) complexes with 4-diphenylphosphino-1,5-naphthyridine ligands .

Q. How can researchers design bioactive 1,5-naphthyridine derivatives targeting TGF-β or ALK5 inhibitors?

  • Scaffold Modification : Introduce electron-donating groups (e.g., -NH₂ at position 3) to enhance binding affinity .
  • Structure-Activity Relationship (SAR) : Optimize substituents at positions 3 and 8 for improved selectivity, as seen in 3-nitro-4-tosylhydrazino derivatives .
  • In Silico Screening : Use molecular docking to predict interactions with ALK5’s ATP-binding pocket, leveraging tools like AutoDock or Schrödinger .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.